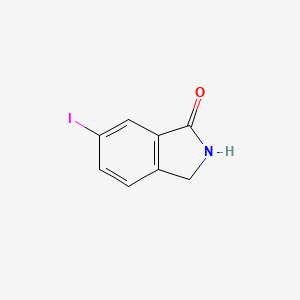
6-Iodoisoindolin-1-one
概述
描述
6-Iodoisoindolin-1-one is a chemical compound with the molecular formula C8H6INO. It is a derivative of isoindolin-1-one, characterized by the presence of an iodine atom at the 6th position of the isoindolinone ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindolin-1-one typically involves multicomponent reactions (MCRs) and intramolecular amidation. One common method includes the reaction of methyl 2-formylbenzoate with isocyanides and primary amines under acidic conditions to form isoindolin-1-one derivatives . Another approach involves ultrasonic-assisted synthesis, which enhances reaction efficiency and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and ultrasonic-assisted synthesis can be scaled up for industrial applications. These methods offer high efficiency and can be performed on a multigram scale .
化学反应分析
Types of Reactions: 6-Iodoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Oxidation and Reduction: Catalysts like palladium or rhodium are often employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoindolin-1-one derivatives .
科学研究应用
6-Iodoisoindolin-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as Cyclin-dependent kinase 7 (CDK7) and phosphoinositol-3-kinase gamma (PI3Kγ), which are targets for cancer therapy
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions
作用机制
The mechanism of action of 6-Iodoisoindolin-1-one involves its interaction with specific molecular targets:
CDK7 Inhibition: The compound binds to the active site of CDK7, inhibiting its activity and thereby affecting cell cycle regulation.
PI3Kγ Inhibition: It interacts with the PI3Kγ enzyme, inhibiting its function and impacting pathways involved in cancer cell proliferation and survival.
相似化合物的比较
Isoindolin-1-one: The parent compound without the iodine substitution.
N-Isoindoline-1,3-dione: Another derivative with different substitution patterns.
Indole Derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness: 6-Iodoisoindolin-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
属性
IUPAC Name |
6-iodo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGBKJIBYIUGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623520 | |
| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-30-5 | |
| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
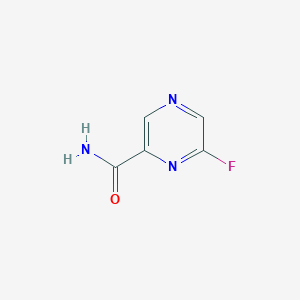

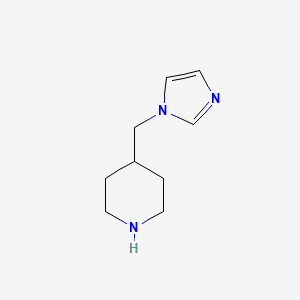
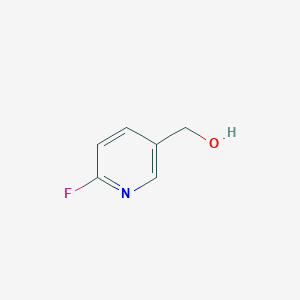
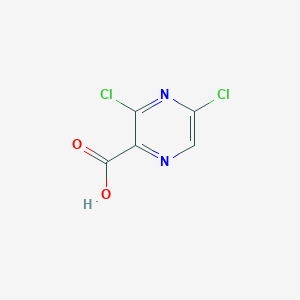
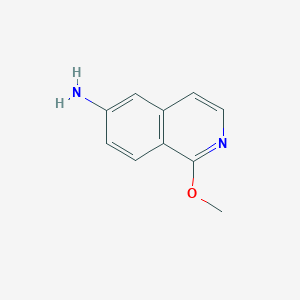
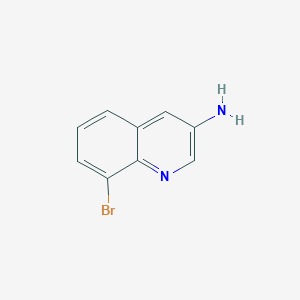
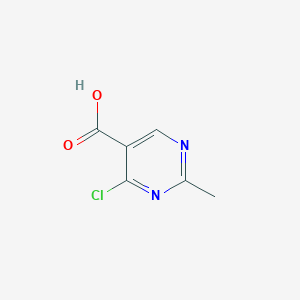
![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)


